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Compound of Interest

Compound Name: 4-Bromo-8-fluoroquinoline

Cat. No.: B1285068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability,
synthesis, and key applications of 4-Bromo-8-fluoroquinoline, a valuable building block in
medicinal chemistry and materials science.

Commercial Availability

4-Bromo-8-fluoroquinoline is readily available from several chemical suppliers. The following
table summarizes the key information for sourcing this compound.
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Supplier

CAS Number

Molecular
Formula

Molecular
Weight

Notes

Sigma-Aldrich

927800-38-2

CoHsBrFN

226.05 g/mol

Offered under
the AldrichCPR
brand. Purity
information
should be
confirmed by the
buyer as
analytical data is
not routinely
collected for this

product line.[1]

Ossila

927800-38-2

CoHsBrFN

226.05 g/mol

Marketed as a
fluorinated
heterocyclic
building block for
use as a
synthesis
intermediate for
Active
Pharmaceutical
Ingredients
(APIs).[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-8-fluoroquinoline is

provided below.
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Property Value Source
Physical Form Solid [3]
SMILES String Fclccec2c(Br)cencl2 [3]
InChi Key XWZPEOLKMRCJFO- 3]

UHFFFAOYSA-N

H302 (Harmful if swallowed),

Hazard Statements H318 (Causes serious eye [3]
damage)
Precautionary Statements P280, P305 + P351 + P338 [3]

Proposed Synthesis of 4-Bromo-8-fluoroquinoline

While a specific, peer-reviewed synthesis protocol for 4-Bromo-8-fluoroquinoline is not
readily available in the searched literature, a plausible synthetic route can be proposed based
on established methodologies for the synthesis of analogous substituted quinolines. A likely
approach involves the bromination of a suitable 8-fluoroquinoline precursor. A potential
precursor is 8-fluoroquinolin-4-ol, which can be synthesized and then converted to the target
molecule.

Proposed Synthetic Pathway

‘Thermal Cyclization
(Gould-Jacobs Reacti

intermediate

Diethyl (ethoxymethylene)malonate

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Bromo-8-fluoroquinoline.

Detailed Experimental Protocols (Proposed)
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Step 1: Synthesis of 8-Fluoroquinolin-4-ol (via Gould-Jacobs Reaction)

This procedure is adapted from the general Gould-Jacobs reaction for the synthesis of 4-
hydroxyquinolines.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

o Condensation: Heat the mixture at 100-120 °C for 2-3 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

e Cyclization: Add the resulting anilinomethylenemalonate intermediate to a high-boiling point
solvent such as diphenyl ether. Heat the mixture to 240-260 °C. The cyclization is typically
complete within 30-60 minutes.

» Work-up: After cooling, add a non-polar solvent like hexane to precipitate the product. Filter
the solid, wash with hexane, and dry to yield ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate.

» Saponification and Decarboxylation: Reflux the ester with an aqueous solution of sodium
hydroxide to hydrolyze the ester. Acidify the reaction mixture to precipitate the carboxylic
acid. The crude acid is then heated at its melting point until carbon dioxide evolution ceases
to afford 8-fluoroquinolin-4-ol.

Step 2: Bromination of 8-Fluoroquinolin-4-ol

o Reaction Setup: Dissolve 8-fluoroquinolin-4-ol (1.0 eq) in a suitable solvent such as acetic
acid or a chlorinated solvent.

e Brominating Agent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the
solution at room temperature. The reaction may be initiated with a radical initiator like AIBN
or by gentle heating.

e Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

o Work-up: Pour the reaction mixture into water and extract the product with a suitable organic
solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated
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sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield crude 4-bromo-8-fluoroquinolin-4-ol.

Step 3: Deoxygenation to 4-Bromo-8-fluoroquinoline

Reaction Setup: In a fume hood, carefully add 4-bromo-8-fluoroquinolin-4-ol (1.0 eq) to an
excess of phosphorus oxybromide (POBr3) or phosphorus tribromide (PBrs) (5-10 eq).

Reaction: Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the reaction
by TLC.

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide)
until the product precipitates.

Purification: Filter the solid, wash with water, and dry. The crude product can be further
purified by column chromatography on silica gel or by recrystallization.

Applications in Cross-Coupling Reactions

4-Bromo-8-fluoroquinoline is an ideal substrate for various palladium-catalyzed cross-

coupling reactions, enabling the introduction of diverse functionalities at the 4-position. The

electron-withdrawing nature of the quinoline ring and the fluorine atom can influence the

reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.
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Caption: Suzuki-Miyaura coupling of 4-Bromo-8-fluoroquinoline.

Detailed Experimental Protocol (Representative)

» Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or
nitrogen), add 4-Bromo-8-fluoroquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5
eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s, 2-5
mol%), and a base such as potassium carbonate (K2COs, 2.0-3.0 eq).

o Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1
vIv).
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e Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction
progress by TLC or LC-MS.

o Work-up: After cooling to room temperature, add water and extract the product with an
organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing
access to a wide range of substituted aminoquinolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Commercial Availability and Technical Guide for 4-
Bromo-8-fluoroquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285068#commercial-availability-of-4-bromo-8-

fluoroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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